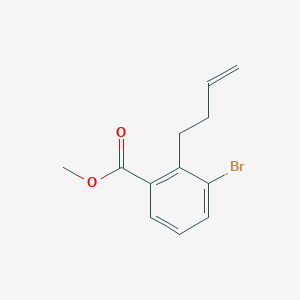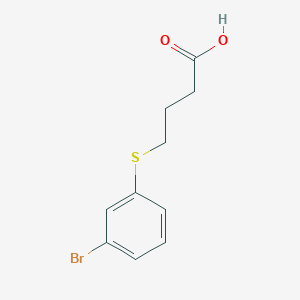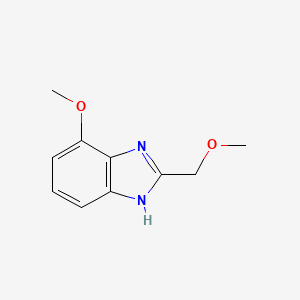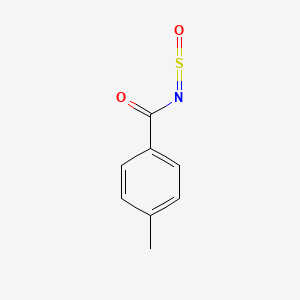
Benzamide, 4-methyl-N-sulfinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-methyl-N-sulfinyl- is a chemical compound with the molecular formula C8H9NO2S It is characterized by the presence of a benzamide core structure with a methyl group and a sulfanylidene group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-methyl-N-sulfinyl- typically involves the condensation of 4-methylbenzoic acid with a suitable amine in the presence of a dehydrating agent. One common method involves the use of thionyl chloride to activate the carboxylic acid group, followed by reaction with an amine to form the benzamide derivative.
Industrial Production Methods: In an industrial setting, the production of Benzamide, 4-methyl-N-sulfinyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are selected to facilitate the reaction and minimize by-products.
Types of Reactions:
Oxidation: Benzamide, 4-methyl-N-sulfinyl- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzamide derivatives.
Applications De Recherche Scientifique
Benzamide, 4-methyl-N-sulfinyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mécanisme D'action
The mechanism of action of Benzamide, 4-methyl-N-sulfinyl- involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.
Comparaison Avec Des Composés Similaires
- 4-Methyl-N-(methyl(4-methylphenyl)oxido-lambda(4)-sulfanylidene)benzenesulfonamide
- 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
- N-(dodecyl(4-methylphenyl)oxido-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide
Comparison: Benzamide, 4-methyl-N-sulfinyl- is unique due to its specific substitution pattern and the presence of the sulfanylidene group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the methyl group also influences its solubility and interaction with biological targets.
Propriétés
Numéro CAS |
40014-43-5 |
|---|---|
Formule moléculaire |
C8H7NO2S |
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
4-methyl-N-sulfinylbenzamide |
InChI |
InChI=1S/C8H7NO2S/c1-6-2-4-7(5-3-6)8(10)9-12-11/h2-5H,1H3 |
Clé InChI |
IJPNXIDAOZMAAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N=S=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Hydroxy-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B8718339.png)
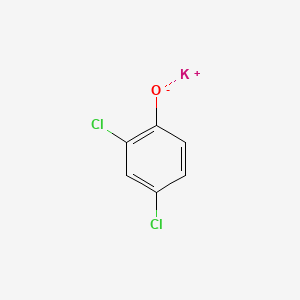
![Ethyl 2-(6-formylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B8718345.png)
![3-[1-(BENZENESULFONYL)INDOL-5-YL]PROP-2-ENOIC ACID](/img/structure/B8718350.png)
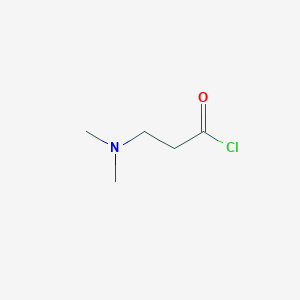
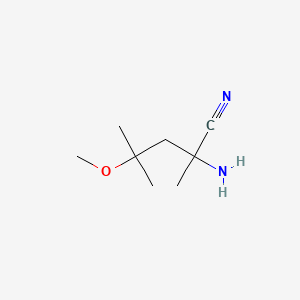
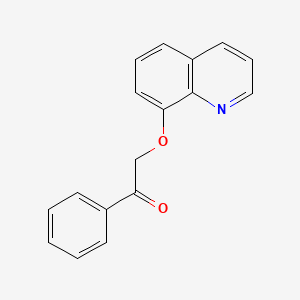
![Thieno[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B8718391.png)
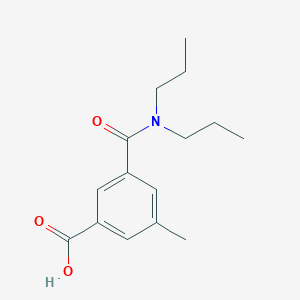
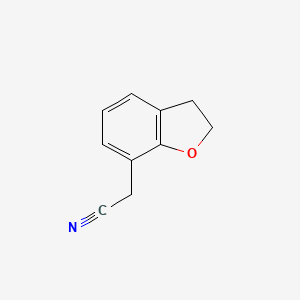
![2-chloro-4-[3-(4-chloro-phenyl)-1H-pyrazol-4-yl]-pyrimidine](/img/structure/B8718398.png)
